molecular formula C8H8N2S B14027212 3-Methylbenzo[D]isothiazol-6-amine

3-Methylbenzo[D]isothiazol-6-amine

Cat. No.: B14027212
M. Wt: 164.23 g/mol
InChI Key: KEHVXLOEOJXRKL-UHFFFAOYSA-N
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Description

3-Methylbenzo[D]isothiazol-6-amine ( 1504913-85-2) is a valuable benzisothiazole derivative utilized as a key synthetic intermediate in medicinal chemistry and drug discovery research . This compound features an amine functional group on its fused aromatic ring system, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds . As a specialist chemical, it is essential for researchers exploring novel structures in heterocyclic chemistry. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses. Handle with care; refer to the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

3-methyl-1,2-benzothiazol-6-amine

InChI

InChI=1S/C8H8N2S/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3

InChI Key

KEHVXLOEOJXRKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C1C=CC(=C2)N

Origin of Product

United States

Preparation Methods

Intramolecular N-H/S-H Coupling of 2-Mercaptobenzamides

One modern and efficient method involves the electrochemical synthesis of benzo[d]isothiazolones via intramolecular N-H/S-H coupling of 2-mercaptobenzamides. This approach generates hydrogen gas as a side product and proceeds under mild conditions, giving high yields of N-substituted benzo[d]isothiazolones. Although this method is primarily reported for benzo[d]isothiazolones, the principle can be adapted for benzo[d]isothiazoles with appropriate substitution (including methyl and amino groups) on the benzene ring.

N-Bromosuccinimide (NBS)-Induced Cyclization of Aryl tert-Butyl Sulfoxides

Another synthetic route employs N-bromosuccinimide to activate aryl tert-butyl sulfoxides, converting them into sulfinimides that undergo a Wittig-like reaction to form benzo[d]isothiazole derivatives. This reaction proceeds rapidly at room temperature and tolerates various substituents, particularly at the 3-position of the isothiazole ring, which is relevant for the introduction of the methyl group in 3-Methylbenzo[D]isothiazol-6-amine.

Metal-Free, Visible-Light-Promoted Synthesis via Iminyl Radicals

A green and sustainable method involves visible-light-promoted synthesis of benzo[d]isothiazoles from α-amino-oxy acids through the generation of iminyl radicals using acridinium photocatalysts. This method is efficient for 3-substituted benzo[d]isothiazoles but less so for unsubstituted derivatives at the 3-position. The mild conditions and benign by-products make this method attractive for preparing substituted benzo[d]isothiazoles such as this compound.

Copper(II)-Mediated C-S/N-S Bond Formation

Shi and co-workers reported a copper(II)-mediated synthesis of benzo[d]isothiazolones via C-S and N-S bond formation from benzamides and molecular sulfur under aerobic conditions. This method tolerates electron-withdrawing groups and heterocycles and could be adapted for amino-substituted benzo[d]isothiazoles by modifying the starting benzamide precursors.

Specific Preparation Methods for this compound

While direct literature on the exact preparation of this compound is limited, the following synthetic approaches can be combined or adapted based on the general methods for benzo[d]isothiazoles and amines:

Starting Material Preparation

  • 3-Methyl-2-aminobenzene derivatives serve as key precursors. The amino group at the 6-position can be introduced via nitration followed by reduction or direct amination methods.
  • The methyl group at the 3-position can be introduced by starting from appropriately substituted methylated benzene derivatives or via regioselective methylation.

Construction of the Isothiazole Ring

  • The formation of the N-S bond can be achieved by intramolecular cyclization of 2-mercaptobenzamide derivatives bearing the 3-methyl and 6-amino substituents.
  • Electrochemical oxidative cyclization or NBS-mediated cyclization of aryl sulfoxides are suitable methods for ring closure, as they tolerate various substituents including methyl and amino groups.

Reductive Amination for Amino Group Introduction

  • Reductive amination is a versatile method to install amino groups on aromatic rings, especially when starting from aldehyde or ketone precursors. Using mild reducing agents such as sodium cyanoborohydride allows selective reduction of iminium intermediates without affecting other functional groups.
  • For this compound, reductive amination can be applied if the precursor contains a suitable carbonyl group at the 6-position.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Electrochemical N-H/S-H Coupling 2-Mercaptobenzamides, electrochemical setup Metal-free, high yield, mild conditions Requires specific electrochemical equipment
NBS-Induced Cyclization of Aryl Sulfoxides N-Bromosuccinimide, aryl tert-butyl sulfoxides Fast reaction, room temperature, broad scope Uses brominating agent, possible side reactions
Visible-Light Photocatalysis α-Amino-oxy acids, acridinium photocatalyst, blue light Sustainable, mild, continuous flow possible Lower yield for unsubstituted 3-position
Copper(II)-Mediated C-S/N-S Bond Formation Cu(OAc)2·H2O, Ag2O, TBAI, molecular sulfur Moderate to high yields, aerobic conditions Requires metal catalyst, specific substrates
Reductive Amination Aldehydes/ketones, amines, NaBH3CN Selective, mild reducing agent Requires carbonyl precursor

The preparation of this compound involves strategic synthesis of the benzo[d]isothiazole core with precise introduction of methyl and amino substituents. Modern methods such as electrochemical intramolecular N-H/S-H coupling, NBS-mediated cyclization of aryl sulfoxides, and visible-light-promoted photocatalytic synthesis provide efficient and versatile routes to benzo[d]isothiazole derivatives. Reductive amination serves as a complementary technique for installing the amino group when suitable carbonyl precursors are available.

These methods collectively offer a robust toolkit for the synthesis of this compound, enabling further exploration of its chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzo[D]isothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methylbenzo[D]isothiazol-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylbenzo[D]isothiazol-6-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: MIC Values of Selected Derivatives and Reference Antibiotics

Compound ID Substituent (R) MIC (MRSA, μg/mL) MIC (VRE, μg/mL) MIC (NDM-1 E. coli, μg/mL)
A2 4-Fluorophenyl 0.25 0.5 1.0
A1 Phenyl 1.0 2.0 4.0
A3 4-Methylphenyl 2.0 4.0 8.0
Methicillin - >64 >64 >64
Vancomycin - 2.0 4.0 >64

Data adapted from .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs): The 4-fluoro substituent (A2) enhanced antibacterial potency, likely due to improved binding to FtsZ via increased electron density modulation and hydrophobic interactions.
  • Electron-Donating Groups (EDGs): Methyl substituents (A3) reduced activity, suggesting steric hindrance or diminished target affinity.
  • Unsubstituted Phenyl (A1): Moderate activity, underscoring the necessity of strategic substituent placement for optimal efficacy.

Mechanistic Differentiation

Unlike β-lactams or glycopeptides (e.g., methicillin, vancomycin), these derivatives inhibit FtsZ GTPase activity and disrupt its polymerization, halting bacterial cell division without cross-resistance to existing antibiotics .

Key Research Findings

  • A2 Superiority: A2’s MIC values were 8–256-fold lower than methicillin and vancomycin against MRSA and VRE, with a 64-fold advantage over vancomycin for NDM-1 E. coli.
  • FtsZ Targeting: Biochemical assays confirmed A2 inhibits FtsZ GTPase activity by 78% at 2× MIC, compared to 25% inhibition by vancomycin, which lacks FtsZ specificity .
  • Cytotoxicity Profile: Preliminary cytotoxicity studies indicated selectivity ratios (IC50/MIC) >32 for mammalian cells, suggesting a favorable therapeutic window.

Q & A

Q. What are common synthetic routes for 3-Methylbenzo[d]isothiazol-6-amine?

The compound can be synthesized via cyclization of substituted anilines with sodium thiocyanate in the presence of bromine/glacial acetic acid, followed by hydrazine functionalization. For example, benzo[d]thiazol-2-amine derivatives are prepared by reacting anilines with sodium thiocyanate under acidic conditions, then purified via recrystallization from ethanol . Alternative methods involve deprotection of Boc-protected intermediates using HCl/EtOAc, followed by flash column chromatography (50% EtOAc in petroleum ether) .

Q. Which spectroscopic techniques confirm the structure of this compound?

Key techniques include:

  • ESI-MS : To verify molecular weight (e.g., observed m/z 149.1 [M+H]⁺) .
  • NMR/IR : For functional group analysis (amine, methyl, and isothiazole moieties).
  • X-ray crystallography : To resolve crystal structure, as demonstrated for related 6-methoxy-1,3-benzothiazol-2-amine derivatives .

Q. How can the amine group be functionalized for derivative synthesis?

The primary amine can undergo:

  • Schiff base formation : Reacting with carbonyl compounds in methanol under acidic catalysis .
  • Hydrazone synthesis : Using acylindene-diones in methanol with glacial acetic acid .
  • Acylation/alkylation : For introducing protective groups (e.g., Boc) or modifying reactivity .

Q. What are the primary pharmacological applications of this compound?

Derivatives exhibit:

  • Antibacterial activity : Disrupting FtsZ GTPase activity and polymerization in resistant strains like MRSA .
  • Bioimaging : As a near-infrared fluorescent probe scaffold for detecting biomolecules like cysteine in vivo .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

Key factors include:

  • Reaction time/temperature : Prolonged reflux (e.g., 2–7 hours) for complete cyclization .
  • Purification : Flash chromatography (50% EtOAc/petroleum ether) improves purity .
  • Catalyst optimization : Bromine concentration in the cyclization step influences yield .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Systematic SAR studies : Compare substituent effects (e.g., 4-fluorophenyl enhances antibacterial activity by 10-fold vs. unsubstituted derivatives) .
  • Assay standardization : Validate FtsZ inhibition via GTPase activity assays and dynamic light scattering .
  • Purity validation : Use HPLC or TLC to rule out impurities affecting biological results .

Q. How do substituents on the benzothiazole ring influence bioactivity?

Substituents at position 6 significantly modulate activity:

  • Electron-withdrawing groups (e.g., nitro, halogens): Enhance antibacterial potency by improving target binding .
  • Hydrophobic groups (e.g., aryl): Increase membrane permeability, critical for targeting intracellular proteins like FtsZ .

Q. What computational tools predict metabolic pathways for derivatives?

Use database-driven tools like:

  • PISTACHIO/REAXYS : To model metabolic transformations (e.g., oxidative deamination) .
  • Docking simulations : For evaluating binding to targets like FtsZ or fluorescent probe receptors .

Q. How is the inhibitory effect on bacterial FtsZ quantified experimentally?

Methods include:

  • GTPase activity assays : Measure reduced GTP hydrolysis rates in the presence of derivatives .
  • Microscopy : Visualize disrupted FtsZ filamentation in E. coli or S. aureus .
  • MIC determination : Compare minimum inhibitory concentrations against resistant vs. susceptible strains .

Q. What safety protocols are critical for handling this compound?

  • Storage : In cool, dry conditions away from oxidizers (based on analogous benzothiazole safety data) .
  • Waste disposal : Segregate organic waste and use certified biohazard disposal services .

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